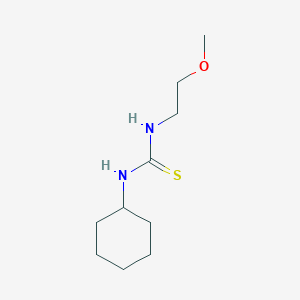![molecular formula C7H8BrClN2 B12447560 [(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
[(2-Bromo-6-chlorophenyl)methyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Bromo-6-chlorophenyl)methyl]hydrazine is an organic compound that features a bromo and chloro substituent on a phenyl ring, with a hydrazine functional group attached to the methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-6-chlorophenyl)methyl]hydrazine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion from the benzyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
[(2-Bromo-6-chlorophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(2-Bromo-6-chlorophenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2-Bromo-6-chlorophenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromo and chloro substituents can also participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- [(2-Bromo-6-chlorophenyl)methyl]amine
- [(2-Bromo-6-chlorophenyl)methyl]thiol
- [(2-Bromo-6-chlorophenyl)methyl]alcohol
Uniqueness
[(2-Bromo-6-chlorophenyl)methyl]hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of bromo and chloro substituents also enhances its potential for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C7H8BrClN2 |
|---|---|
分子量 |
235.51 g/mol |
IUPAC 名称 |
(2-bromo-6-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrClN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 |
InChI 键 |
UEKJFYSFXMBLOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CNN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)
![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)


![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
